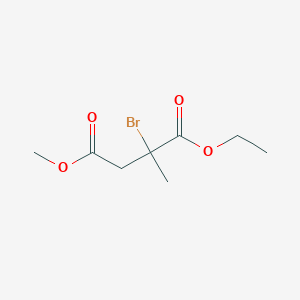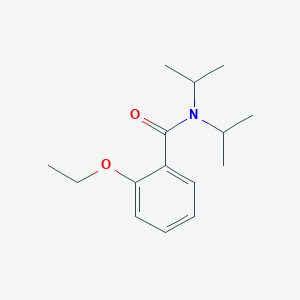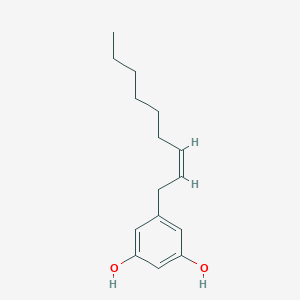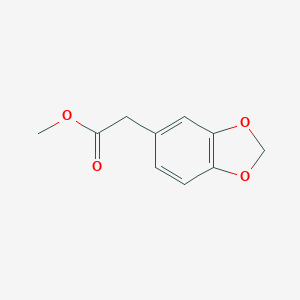
1,10-Dichloroperfluorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dichloroperfluorodecane is a chemical compound with the molecular formula C10Cl2F20 and a molecular weight of 570.98 g/mol . It is a perfluorinated compound, meaning all hydrogen atoms in the decane backbone are replaced by fluorine atoms, except for two chlorine atoms at the 1 and 10 positions. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Dichloroperfluorodecane can be synthesized through the direct fluorination of decane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The production process includes steps such as purification and distillation to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,10-Dichloroperfluorodecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can be facilitated by nucleophiles, leading to the replacement of chlorine atoms with other functional groups .
Common Reagents and Conditions
Common reagents used in substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like ethanol or water .
Major Products Formed
The major products formed from substitution reactions of this compound depend on the nucleophile used. For example, using hydroxide ions can result in the formation of 1,10-dihydroxyperfluorodecane .
Scientific Research Applications
1,10-Dichloroperfluorodecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Dichloroperfluorodecane involves its interaction with molecular targets through substitution reactions. The compound’s high electronegativity and stability allow it to form strong bonds with nucleophiles, leading to the replacement of chlorine atoms with other functional groups. This property is exploited in various chemical reactions and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,10-Dibromoperfluorodecane: Similar to 1,10-Dichloroperfluorodecane but with bromine atoms instead of chlorine.
1,10-Diiodoperfluorodecane: Contains iodine atoms at the 1 and 10 positions.
Perfluorodecane: Lacks halogen atoms and consists entirely of fluorine-substituted carbon atoms.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which provide specific reactivity patterns in substitution reactions. This makes it valuable in applications where selective substitution is required .
Properties
IUPAC Name |
1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl2F20/c11-9(29,30)7(25,26)5(21,22)3(17,18)1(13,14)2(15,16)4(19,20)6(23,24)8(27,28)10(12,31)32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMYIKJKCYYLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl2F20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378852 |
Source


|
| Record name | 1,10-Dichloroperfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156186-28-6 |
Source


|
| Record name | 1,10-Dichloroperfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156186-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














